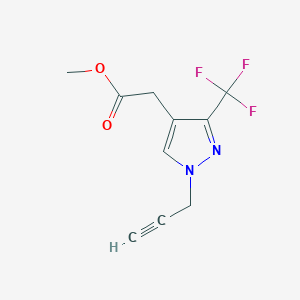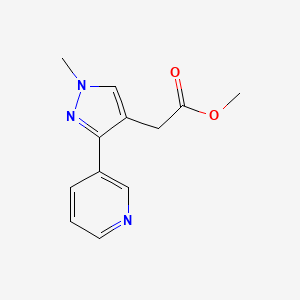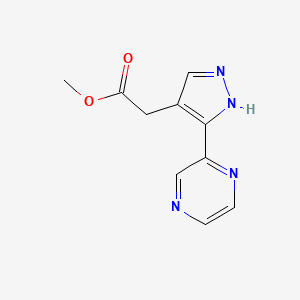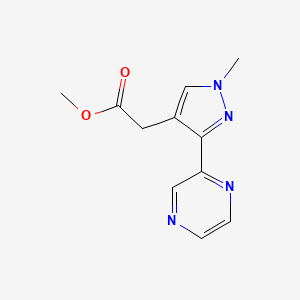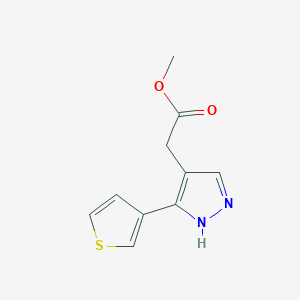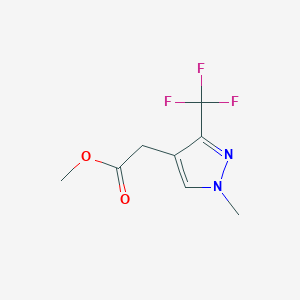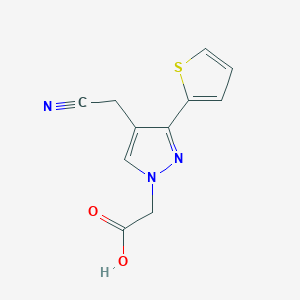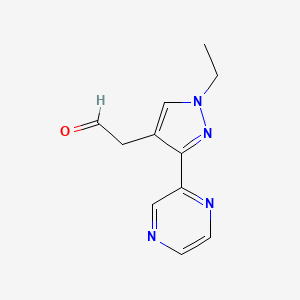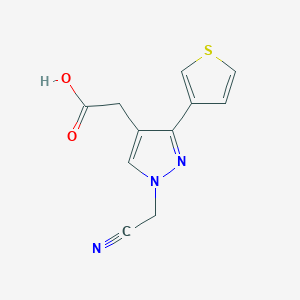
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (FEPP) is a novel synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile reagent that can be used for the synthesis of various compounds and for the detection of various biological processes. FEPP has been studied extensively in recent years, and its potential applications are being explored in the fields of drug discovery, drug delivery, and diagnostics.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : A range of pyrazole derivatives, including those structurally related to the specified compound, have demonstrated significant antimicrobial activities. For instance, the synthesis of novel pyrazole derivatives has been explored for their potential in fighting various bacterial and fungal infections (Al-Ghamdi, 2019).
Multicomponent Synthesis for Antimicrobial and Antitumor Activities : Another study focused on the efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting their antibacterial and antifungal properties, as well as antitumor activities against liver cell lines (El-Borai et al., 2012).
Novel Schiff Bases with Antimicrobial Activity : The synthesis and characterization of novel Schiff bases based on heterocyclic moieties, including pyrazole derivatives, showed promising antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Antitumor and Cancer Research
Anti-Lung Cancer Activity : A study focusing on fluoro-substituted benzo[b]pyran derivatives, which bear structural resemblance to the specified compound, demonstrated significant anti-lung cancer activity (Hammam et al., 2005).
COX-2 Inhibitors for Cancer Therapy : The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors was explored. These compounds show promise in the context of cancer therapy, particularly due to their selectivity for the COX-2 enzyme over COX-1 (Patel et al., 2004).
Synthesis and Structural Characterization
Synthesis and Crystal Structure : The synthesis and crystal structure analysis of N-substituted pyrazolines, which are closely related to the compound , has been undertaken to understand their chemical properties and potential applications (Loh et al., 2013).
Versatile Ligands in Coordination Chemistry : Research on derivatives of pyrazolylpyridines, similar in structure to the specified compound, has been conducted. These derivatives serve as versatile ligands in coordination chemistry, with applications ranging from luminescent lanthanide compounds to iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-5-7-16-9-10(4-8-17)12(15-16)11-3-1-2-6-14-11/h1-3,6,8-9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHQSTKXQGDNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



